ethyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate
Description
Ethyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate is a synthetic organic compound featuring a hybrid structure combining isoquinoline and phenyl ethyl carbamate moieties. Its molecular complexity arises from the integration of a dihydroisoquinolinone core, substituted with a carbamoylmethyl group and a 3,4-dimethoxyphenethyl side chain.
Properties
IUPAC Name |
ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O7/c1-4-33-24(29)16-34-20-7-5-6-19-18(20)11-13-27(25(19)30)15-23(28)26-12-10-17-8-9-21(31-2)22(14-17)32-3/h5-9,11,13-14H,4,10,12,15-16H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJQOLIDRXHIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction to form the carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Useful for converting carbonyl groups to alcohols or amines.
Substitution: Commonly used to replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including antiulcer properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which ethyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate exerts its effects involves interactions with specific molecular targets. For instance, it may increase gastric mucosal blood flow, contributing to its antiulcer effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Analogues
The compound shares structural similarities with other ethyl carbamate derivatives and isoquinoline-based molecules. Below is a comparative analysis based on available
Key Findings:
Bioactivity Profile: Fenoxycarb and desmedipham are well-characterized agrochemicals with clear mechanisms (e.g., juvenile hormone disruption, photosynthesis inhibition) . The 3,4-dimethoxyphenethyl group may confer antioxidant or neuroactive properties, akin to compounds like apocynin or dopamine analogs, but this remains speculative without experimental validation.
However, its increased molecular weight (due to multiple substituents) may reduce bioavailability. Unlike desmedipham, which employs a simple phenyl carbamate for herbicidal action, the hybrid structure of the target compound complicates its mechanism of action and synthetic scalability.
Synthetic Feasibility: The synthesis of this compound requires multi-step functionalization of the isoquinoline core, increasing production costs compared to simpler carbamates like fenoxycarb.
Biological Activity
Ethyl 2-{[2-({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetate is a complex organic compound with potential pharmacological applications. Its structure includes a dihydroisoquinoline core, which is known for its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
Key Structural Features
- Dihydroisoquinoline Core : This moiety is often associated with various biological activities.
- 3,4-Dimethoxyphenyl Group : Enhances the pharmacological properties through potential interactions with biological targets.
The biological activity of this compound likely involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's.
- Receptor Modulation : Interaction with various receptors can modulate signaling pathways associated with inflammation and cancer progression.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of similar compounds, it was found that derivatives of dihydroisoquinoline exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. This compound may exhibit similar mechanisms due to its structural similarities.
Case Study 2: Neuroprotective Effects
A separate study highlighted the neuroprotective effects of compounds containing the 3,4-dimethoxyphenyl group. These compounds were shown to enhance cognitive function in rodent models of Alzheimer's disease by inhibiting AChE and reducing amyloid-beta aggregation. This suggests that this compound could be a candidate for further investigation in neurodegenerative research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
